Home > Products > Screening Compounds P112357 > 9-(piperidin-4-yl)-9H-purin-2-amine
9-(piperidin-4-yl)-9H-purin-2-amine - 830331-60-7

9-(piperidin-4-yl)-9H-purin-2-amine

Catalog Number: EVT-3495273
CAS Number: 830331-60-7
Molecular Formula: C10H14N6
Molecular Weight: 218.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-(piperidin-4-yl)-9H-purin-2-amine is a purine derivative that features a piperidine moiety attached to the purine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent in various diseases, including cancer and neurological disorders. The compound's structure allows for specific interactions with biological targets, making it a candidate for further pharmacological studies.

Source

The compound can be synthesized through various methods that involve the formation of the purine ring and the introduction of the piperidine group. Research articles and patents provide detailed methodologies for its synthesis and applications in drug development .

Classification

9-(piperidin-4-yl)-9H-purin-2-amine belongs to the class of purine derivatives, which are crucial in biochemistry due to their roles in nucleic acids and energy metabolism. It can be classified as a potential inhibitor of specific enzymes or receptors involved in signaling pathways related to cancer and other diseases.

Synthesis Analysis

Methods

The synthesis of 9-(piperidin-4-yl)-9H-purin-2-amine typically involves several key steps:

  1. Formation of the Purine Ring: The purine structure can be synthesized using cyclization reactions involving formamide derivatives and amines.
  2. Introduction of the Piperidine Moiety: This is achieved through nucleophilic substitution reactions where halogenated purine derivatives react with piperidine under basic conditions.

Technical Details

The industrial production may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Catalysts may also be employed to enhance efficiency .

Molecular Structure Analysis

Structure

The molecular formula for 9-(piperidin-4-yl)-9H-purin-2-amine is C₁₃H₁₈N₄. The structure consists of a purine ring substituted at the 9-position with a piperidine group at the 4-position.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and purity .

Chemical Reactions Analysis

Reactions

9-(piperidin-4-yl)-9H-purin-2-amine can undergo several types of chemical reactions:

  1. Oxidation: Particularly at the piperidine moiety, leading to hydroxylated derivatives.
  2. Reduction: Modifying the electronic properties of the purine ring.
  3. Substitution: Participating in nucleophilic substitution reactions at various positions on the purine ring.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various amines or thiols for substitution reactions under basic conditions .

Mechanism of Action

The mechanism of action for 9-(piperidin-4-yl)-9H-purin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, which can lead to therapeutic effects in diseases like cancer by disrupting critical cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 9-(piperidin-4-yl)-9H-purin-2-amine include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Engages in typical nucleophilic substitution reactions due to available nitrogen atoms on the purine ring .
Applications

Scientific Uses

9-(piperidin-4-yl)-9H-purin-2-amine has several applications in scientific research:

  1. Medicinal Chemistry: Used as a scaffold for developing new therapeutic agents targeting cancer and viral infections.
  2. Biochemical Studies: Investigated for its interactions with biological macromolecules, contributing to understanding disease mechanisms.
  3. Material Science: Potential use in developing new materials or as catalysts in chemical reactions .
Rational Design Strategies for Purine-Based Kinase Inhibitors

Scaffold Diversification in CHK1 and AKT Inhibitor Development

The purine core serves as a privileged scaffold in kinase inhibitor design due to its innate ability to mimic adenine's hydrogen-bonding interactions within ATP-binding sites. 9-(piperidin-4-yl)-9H-purin-2-amine exemplifies this strategy, combining a purine hinge-binding motif with a piperidine group for targeted subpocket engagement. In CHK1 inhibitor development, fragment-based screening identified low-micromolar pyrazolopyridine hits, which were systematically morphed into optimized isoquinoline scaffolds (e.g., SAR-020106) through structure-guided evolution. This scaffold-hopping approach improved CHK1 potency (IC₅₀ = 0.29 μM) and selectivity over CHK2 (41-fold) by exploiting polar interactions with Asn59 in CHK1’s interior pocket [1]. Similarly, AKT inhibitors leverage purine bioisosteres like triciribine, where scaffold diversification via piperidine-linked substituents accesses allosteric PH-domain pockets. Core-hopping strategies using FDA-approved kinase inhibitor templates have generated novel AKT1 inhibitors with docking scores surpassing triciribine (–13 kcal/mol vs. –8.6 kcal/mol), highlighting the efficacy of scaffold optimization for enhancing binding affinity [9].

Table 1: Impact of Scaffold Diversification on Kinase Inhibitor Properties

Initial ScaffoldOptimized ScaffoldTargetPotency (IC₅₀)Selectivity RatioKey Interactions
PyrazolopyridineIsoquinoline (SAR-020106)CHK10.29 μM41× (CHK2/CHK1)Asn59, Glu55, Lys38-Asp148 salt bridge [1]
Purine (Triciribine)Piperidine-carboxamide hybridsAKT1Docking: –13 kcal/molN/ATrp80, Asp274, Tyr272 [9]

Role of Piperidine Substituents in ATP-Binding Site Targeting

The piperidin-4-yl moiety attached to N9 of the purine core acts as a versatile vector for accessing unique regions of the kinase ATP-binding cleft. In CHK1 inhibitors, the piperidine’s basic nitrogen forms salt bridges with Asp148 in the ribose pocket, while its equatorial C2/C6 substituents project into hydrophobic subpockets [1]. This positioning enables:

  • Hydrophobic Occupancy: Alkyl/aryl groups on piperidine fill the gatekeeper-adjacent interior pocket, enhancing van der Waals contacts.
  • Solvent Exposure Control: Morpholine or methylmorpholine appendages improve solubility without compromising binding [1] [4].For purine-based JAK inhibitors, the piperidine nitrogen’s protonation state modulates hinge-binding efficiency. Quantum mechanics studies reveal that 9-(piperidin-4-yl)-9H-purin-2-amine adopts a chair conformation, positioning its N⁷ and C8 atoms for optimal hydrogen bonding with hinge residues like Met1199 in ALK or Glu957 in JAK2 [4] [8].

Table 2: Piperidine-Driven Interactions in Kinase Binding Sites

KinasePiperidine InteractionFunctional ImpactExample Compound
CHK1Salt bridge with Asp148Stabilizes ribose pocket orientationPyrazolopyridine derivatives [1]
ALKH-bond with Met1199 hinge residueEnhances hinge affinity2-Arylaminopyrimidine derivatives [5]
JAK2Hydrophobic occupancy of F-pocketIncreases selectivity over TYK2Purine-based jakibs [8]

Fragment-Based Design for Enhanced Selectivity in Kinase Inhibition

Fragment-based drug design (FBDD) leverages low-molecular-weight (<300 Da) fragments to map key interactions within kinase subpockets, minimizing off-target effects. The 9-(piperidin-4-yl)-9H-purin-2-amine scaffold originated from FBDD screens targeting CHK1, where purine fragments exhibited ligand efficiencies (LE) >0.45 kcal/mol per heavy atom [1] [3]. Critical FBDD strategies include:

  • Subpocket Exploitation: Fragments targeting CHK1’s hydrophilic interior pocket (Asn59, Glu55) were grown into inhibitors with >50-fold selectivity over CHK2, which harbors a hydrophobic Leu residue at the analogous position [1].
  • Water-Displacement Optimization: Crystal structures revealed conserved water networks in CHK1’s ATP site. Nitrile-functionalized fragments (e.g., compound 4) displaced these waters via H-bonding, improving potency (IC₅₀ = 1.5 μM) [1].
  • Selectivity by Conformational Restriction: Fused tricyclic purinones derived from fragment linking achieved dual MNK1/2 inhibition with >100-fold selectivity over MNK-related kinases by locking the DFG-in conformation [3] [6].

Table 3: Fragment-to-Lead Optimization of Purine-Based Kinase Inhibitors

FragmentOptimized LeadLE (kcal/mol/HA)Selectivity GainTarget Kinase
Pyrazolo[3,4-b]pyridineIsoquinoline (e.g., SAR-020106)0.4341× vs. CHK2CHK1 [1]
N-(pyrazin-2-yl)pyrimidin-4-amineImidazo[4,5-c]pyridine0.4724× vs. CHK2CHK1 [1]
2-aminopurineCovalent FGFR inhibitor (Futibatinib)0.40>100× vs. EGFRFGFR1–4 [3] [10]

Properties

CAS Number

830331-60-7

Product Name

9-(piperidin-4-yl)-9H-purin-2-amine

IUPAC Name

9-piperidin-4-ylpurin-2-amine

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

InChI

InChI=1S/C10H14N6/c11-10-13-5-8-9(15-10)16(6-14-8)7-1-3-12-4-2-7/h5-7,12H,1-4H2,(H2,11,13,15)

InChI Key

VRDMOHZBDAHJRY-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=NC3=CN=C(N=C32)N

Canonical SMILES

C1CNCCC1N2C=NC3=CN=C(N=C32)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.